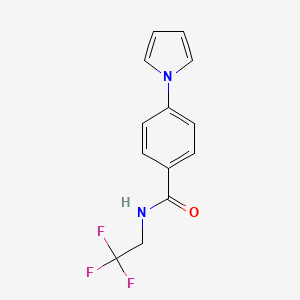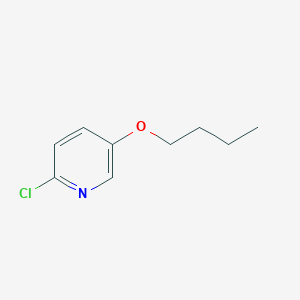
5-ブトキシ-2-クロロピリジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Butoxy-2-chloropyridine is an organic compound with the molecular formula C9H12ClNO. It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 5 are substituted with chlorine and butoxy groups, respectively.
科学的研究の応用
5-Butoxy-2-chloropyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Butoxy-2-chloropyridine typically involves the reaction of 2-chloropyridine with butanol in the presence of a base. The reaction is carried out under reflux conditions to facilitate the substitution of the hydrogen atom at the 5-position with a butoxy group .
Industrial Production Methods: Industrial production of 5-Butoxy-2-chloropyridine follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the desired reaction conditions .
化学反応の分析
Types of Reactions: 5-Butoxy-2-chloropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by nucleophiles such as amines or thiols.
Oxidation: The butoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form 5-butoxy-2-aminopyridine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products:
Nucleophilic Substitution: 5-Butoxy-2-aminopyridine.
Oxidation: 5-Butoxy-2-pyridinecarboxylic acid.
Reduction: 5-Butoxy-2-aminopyridine.
作用機序
The mechanism of action of 5-Butoxy-2-chloropyridine involves its interaction with specific molecular targets. For instance, in biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context .
類似化合物との比較
2-Chloropyridine: A precursor in the synthesis of 5-Butoxy-2-chloropyridine, used in the production of fungicides and insecticides.
3-Chloropyridine: Another isomer with applications in the synthesis of pharmaceuticals.
4-Chloropyridine: Used in the synthesis of various organic compounds.
Uniqueness: 5-Butoxy-2-chloropyridine is unique due to the presence of both butoxy and chlorine substituents, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry .
特性
IUPAC Name |
5-butoxy-2-chloropyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c1-2-3-6-12-8-4-5-9(10)11-7-8/h4-5,7H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKMNCGKKULINJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CN=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3-methoxypropyl)-2-(4-(6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2569609.png)
![1-(4-Chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethanone](/img/structure/B2569610.png)
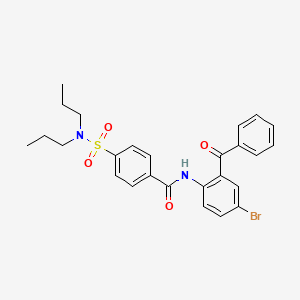
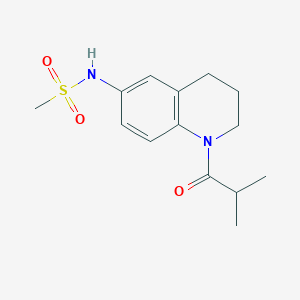
![4-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-1-(4-METHYLPHENYL)PYRROLIDIN-2-ONE](/img/structure/B2569613.png)
![3-fluoro-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzamide](/img/structure/B2569615.png)
![1-(4-Chlorophenyl)-3-[1-(3-nitrobenzoyl)pyrazol-3-yl]pyridazin-4-one](/img/structure/B2569618.png)
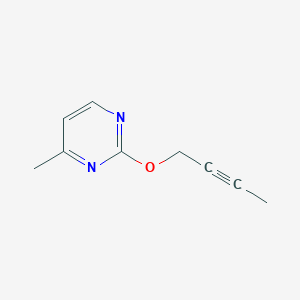
![N-[2-Methyl-4-(pyridin-4-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B2569623.png)
![N-(3,5-dimethylphenyl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2569624.png)
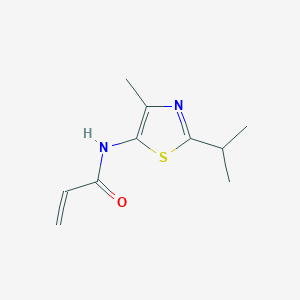
![4-Amino-[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B2569626.png)
